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Executive Summary
Hepcidin is the master regulator of systemic iron homeostasis.[1][2] This 25-amino acid

peptide hormone, primarily synthesized by hepatocytes, controls iron concentration in the

plasma by modulating dietary iron absorption and the release of iron from cellular stores.[2][3]

Hepcidin exerts its function by binding to the cellular iron exporter ferroportin, inducing its

internalization and degradation.[3][4] The dysregulation of hepcidin is a central feature in a

variety of iron-related disorders, including iron-deficiency anemia and iron overload diseases

like hereditary hemochromatosis and β-thalassemia.[3][5] Understanding the intricate signaling

pathways that govern hepcidin expression is therefore critical for the development of novel

therapeutics. This guide provides an in-depth overview of the core signaling pathways,

presents key quantitative data, details relevant experimental protocols, and visualizes these

complex systems.

The Hepcidin-Ferroportin Axis: The Core
Mechanism
The fundamental mechanism of hepcidin action involves its interaction with ferroportin (FPN),

the only known iron exporter in vertebrates.[3] FPN is highly expressed on the surface of cells

that are critical for iron flux into the plasma, including duodenal enterocytes (for dietary iron

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 21 Tech Support

https://www.benchchem.com/product/b3415299?utm_src=pdf-interest
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745900/
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://www.researchgate.net/publication/300082540_Hepcidin_A_Promising_Therapeutic_Target_for_Iron_Disorders_A_Systematic_Review
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


absorption) and macrophages of the reticuloendothelial system (for recycling iron from

senescent erythrocytes).[2][5]

When hepcidin binds to FPN, it triggers the ubiquitination, internalization, and subsequent

lysosomal degradation of the exporter.[4] This process effectively traps iron within these cells,

leading to a decrease in plasma iron concentrations.[1][5]

High Hepcidin: Leads to low plasma iron (hypoferremia) by blocking iron absorption and

sequestration in macrophages. This is a characteristic of anemia of inflammation.[4][6]

Low Hepcidin: Results in high plasma iron (hyperferremia) due to uncontrolled iron

absorption and release. This is the hallmark of hereditary hemochromatosis.[1][7]
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Fig 1. The Hepcidin-Ferroportin regulatory axis.

Core Signaling Pathways Regulating Hepcidin
Expression
Hepcidin expression is transcriptionally regulated in hepatocytes by multiple converging

pathways in response to iron levels, inflammation, and erythropoietic demand.[1][3]

The BMP/SMAD Pathway: The Primary Iron Sensor
The bone morphogenetic protein (BMP) and mothers against decapentaplegic homolog

(SMAD) pathway is the principal driver of hepcidin expression in response to increased body

iron stores.[1][8]

Ligand and Receptors: Increased liver iron stores stimulate the production of BMP6 by liver

sinusoidal endothelial cells.[9] BMP6, along with other BMPs like BMP2, binds to a receptor

complex on the hepatocyte surface, consisting of BMP type I and type II serine/threonine

kinase receptors (e.g., ALK3/BMPR1A).[1][8]

Co-receptors: The activity of this complex is greatly enhanced by the co-receptor

hemojuvelin (HJV).[1][2]

Iron-Sensing Complex: The hereditary hemochromatosis-associated proteins HFE and

transferrin receptor 2 (TfR2) are crucial for sensing circulating, transferrin-bound iron.[10][11]

When transferrin saturation is high, HFE dissociates from TfR1 and forms a complex with

TfR2.[1][12] This HFE-TfR2 complex appears to interact with the HJV/BMP receptor complex

to potentiate signaling.[10][13]

Intracellular Cascade: Activation of the receptor complex leads to the phosphorylation of

receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[8] These

phosphorylated R-SMADs then form a complex with the common mediator SMAD4.[8][14]

Transcriptional Activation: The p-SMAD1/5/8-SMAD4 complex translocates to the nucleus,

where it binds to BMP-responsive elements (BMP-REs) in the hepcidin (HAMP) gene

promoter, driving its transcription.[2][15]
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Negative Feedback: SMAD7 acts as an inhibitory SMAD that provides a negative feedback

loop, suppressing hepcidin expression by interfering with the BMP/SMAD signaling

cascade.[8][15]
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Fig 2. The BMP/SMAD signaling pathway for hepcidin regulation.
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The JAK/STAT Pathway: The Inflammatory Response
Inflammation is a potent inducer of hepcidin expression, a mechanism thought to contribute to

host defense by sequestering iron from pathogens.[1][4] This response is primarily mediated by

the JAK/STAT pathway.

Cytokine Signal: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are the main

drivers of this pathway.[1][11] IL-6 is released by macrophages and other immune cells

during infection or inflammation.

Receptor Activation: IL-6 binds to its receptor (IL-6R) on the surface of hepatocytes, leading

to the activation of associated Janus Kinase 2 (JAK2).[1][8]

STAT3 Phosphorylation: Activated JAK2 phosphorylates the Signal Transducer and Activator

of Transcription 3 (STAT3).[1][11]

Transcriptional Activation: Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the

nucleus, and binds to a STAT3-responsive element in the HAMP promoter, inducing

hepcidin transcription.[1][8] This pathway is responsible for the anemia of inflammation (also

known as anemia of chronic disease).[1]
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Fig 3. The JAK/STAT inflammatory pathway for hepcidin regulation.
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Negative Regulators of Hepcidin Expression
Suppression of hepcidin is crucial for increasing iron availability during times of high demand,

such as vigorous erythropoiesis or in response to iron deficiency.

Matriptase-2 (TMPRSS6): This transmembrane serine protease, encoded by the TMPRSS6

gene, is a key negative regulator of hepcidin.[16][17] Matriptase-2 is thought to cleave HJV

on the hepatocyte membrane, thereby dampening the BMP/SMAD signaling cascade and

reducing hepcidin expression.[17][18] Loss-of-function mutations in TMPRSS6 cause Iron-

Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by inappropriately high

hepcidin levels.[17][19]

Erythroferrone (ERFE): During periods of intense erythropoiesis (e.g., after blood loss),

erythroblasts in the bone marrow produce the hormone erythroferrone.[4][20] ERFE acts on

the liver to suppress hepcidin expression, likely by interfering with the BMP/SMAD pathway.

[4][21] This suppression allows for increased iron absorption and mobilization to meet the

demands of new red blood cell production.[4] ERFE is a key mediator in the pathophysiology

of iron overload in β-thalassemia, where ineffective erythropoiesis leads to high ERFE levels

and chronic hepcidin suppression.[20][22]
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Fig 4. Negative regulation of hepcidin by TMPRSS6 and ERFE.

Quantitative Data Summary
Serum hepcidin concentrations are a key biomarker in iron metabolism research. The

following tables summarize reference ranges from studies in healthy populations. It is important

to note that values can vary significantly based on the assay used.

Table 1: Serum Hepcidin-25 Reference Ranges in Adults
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Population
Median
(nM)

95%
Reference
Range
(P2.5-P97.5)
(nM)

Mean
(ng/mL)

90% or 95%
Reference
Range
(ng/mL)

Citation(s)

Men

(General)
7.8 0.6 - 23.3

22.18 ± 12.17

(SD)

6.32 - 46.06

(90% Range)
[23][24][25]

Women

(Premenopau

sal)

4.1 0.4 - 19.7
5.51 ± 2.8

(SD)
- [6][23]

Women

(Postmenopa

usal)

8.5 -
7.29 ± 3.59

(SD)
- [6][23]

Women

(General)
- -

10.95 ± 6.06

(SD)

3.44 - 24.78

(90% Range)
[25]

Combined

Healthy

Subjects

- -
9.25 ± 6.45

(SD)
1.23 - 36.46 [6]

Note:

Conversion

factor is

approximatel

y 1 ng/mL ≈

0.36 nM.

Ranges can

differ based

on assay

methodology

(e.g., ELISA

vs. mass

spectrometry)

and

population
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characteristic

s.

Table 2: Performance Characteristics of Commercial
Hepcidin ELISA Kits

Kit Feature
R&D Systems
Quantikine

Thermo Fisher
Murine Compete™
ELISA

Assay Type Solid-Phase Sandwich Solid-Phase Sandwich Competitive

Assay Time 4.5 hours 3.5 hours 2 hours 45 min

Sample Types

Serum, Plasma,

Urine, Cell Culture

Supernates

Serum, Plasma, Other

biological fluids
Murine Serum, Urine

Sensitivity 3.81 pg/mL Not specified 0.18 ng/mL

Assay Range 15.6 - 1,000 pg/mL Not specified 0.5 - 333 ng/mL

Citation(s) [26] [27]

Key Experimental Protocols
Quantification of Hepcidin by Enzyme-Linked
Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying hepcidin concentrations in biological samples. The

following is a generalized protocol for a sandwich ELISA.

Principle: An antibody specific for hepcidin is pre-coated onto a microplate. Samples and

standards are added, and any hepcidin present is bound. A second, enzyme-conjugated

antibody is added, which also binds to the captured hepcidin. A substrate is then added, and

the resulting colorimetric signal is proportional to the amount of hepcidin.[28]

Methodology:

Sample Preparation:
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Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g

for 20 minutes. Collect the supernatant.[26][28]

Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge

at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.[26][28]

Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw

cycles.[28]

Assay Procedure:

Bring all reagents and samples to room temperature.

Add 100 µL of standards and samples to appropriate wells of the pre-coated 96-well plate.

[26]

Incubate for a specified time (e.g., 90 minutes) at 37°C.

Aspirate the liquid from each well and wash the plate 3-5 times with ~350 µL of 1X Wash

Buffer per well.[26] Ensure complete removal of liquid after the last wash by inverting the

plate and blotting it on absorbent paper.

Add 100 µL of HRP-conjugated detection antibody to each well.[29]

Incubate for a specified time (e.g., 60 minutes) at 37°C.

Repeat the wash step as described above.

Add 90-100 µL of substrate solution (e.g., TMB) to each well.[29]

Incubate for 15-30 minutes at 37°C in the dark.

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[26]

Data Analysis:

Immediately read the absorbance of each well at 450 nm using a microplate reader.
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Generate a standard curve by plotting the absorbance values for each standard against its

known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.[26]

Calculate the hepcidin concentration of the unknown samples by interpolating their

absorbance values from the standard curve.
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Fig 5. Generalized workflow for a Hepcidin sandwich ELISA.
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Assessment of SMAD Pathway Activation by Western
Blot
Western blotting can be used to measure the phosphorylation status of SMAD1/5/8, providing a

direct readout of BMP/SMAD pathway activation.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE,

transferred to a membrane, and probed with antibodies specific for the phosphorylated form of

the target protein (e.g., p-SMAD1/5/8). A second antibody for total SMAD protein is used as a

loading control.

Methodology:

Lysate Preparation:

Treat cells (e.g., HepG2, primary hepatocytes) with stimuli (e.g., BMP6, IL-6) for the

desired time.

Wash cells twice with ice-cold PBS.

Lyse cells in a buffer (e.g., RIPA buffer) containing protease and, critically, phosphatase

inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve the

phosphorylation state of proteins.[30]

For nuclear-localized proteins like p-SMADs, sonication of the lysate is strongly

recommended to ensure complete extraction.[30]

Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet

cellular debris.[30]

Determine protein concentration of the supernatant using a compatible assay (e.g., BCA

assay).

SDS-PAGE and Transfer:

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and denature by

heating at 95°C for 5 minutes.[31]
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Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate proteins by

electrophoresis.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1

hour at room temperature to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for phosphorylated SMAD (e.g.,

rabbit anti-p-SMAD1/5/8) diluted in blocking buffer, typically overnight at 4°C with gentle

agitation.[31]

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit

IgG-HRP) for 1 hour at room temperature.[31]

Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Capture the chemiluminescent signal using a digital imaging system.[31]

To normalize for protein loading, the blot can be stripped and re-probed with an antibody

against total SMAD1/5/8.

Quantify band intensities using densitometry software. The level of pathway activation is

expressed as the ratio of p-SMAD to total SMAD.[31]

Analysis of Hepcidin Promoter Activity by Luciferase
Reporter Assay
This assay measures the transcriptional activity of the HAMP promoter in response to various

stimuli.
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Principle: A segment of the hepcidin gene promoter is cloned into a plasmid vector upstream

of a reporter gene, typically firefly luciferase.[32] This construct is transfected into cells. The

activity of the promoter is then quantified by measuring the light output from the luciferase

enzyme, which is directly proportional to the level of transcription.[33]

Methodology:

Construct Generation:

Amplify the desired region of the murine or human hepcidin promoter (e.g., 1.0 kb

upstream of the transcription start site) via PCR.[32]

Clone the PCR product into a luciferase reporter vector (e.g., pGL3-Basic).[32] A co-

reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive

promoter is often co-transfected to normalize for transfection efficiency.

Cell Culture and Transfection:

Plate hepatocyte-derived cells (e.g., HepG2) in 24- or 48-well plates.

Transfect the cells with the hepcidin promoter-luciferase construct and the normalization

control plasmid using a suitable transfection reagent.

Stimulation and Lysis:

After 24-48 hours, replace the medium with fresh medium containing the desired stimulus

(e.g., BMP6, IL-6, iron-bound transferrin) or vehicle control.

Incubate for a specified period (e.g., 8-24 hours).

Wash the cells with PBS and lyse them using a passive lysis buffer provided with the

luciferase assay kit.

Luminometry:

Transfer a small volume of the cell lysate to a luminometer plate.
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Use a dual-luciferase assay system to measure the light output. The instrument will first

inject the firefly luciferase substrate and measure the signal, then inject a second reagent

that quenches the firefly signal and initiates the Renilla luciferase reaction.

Data Analysis:

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the

data.

Express the results as "fold change" in promoter activity relative to the vehicle-treated

control cells.

Conclusion and Therapeutic Implications
The regulation of hepcidin is a complex process involving the integration of multiple signaling

pathways that sense iron status, inflammation, and erythropoietic needs. The BMP/SMAD and

JAK/STAT pathways serve as the primary positive regulators, while TMPRSS6 and ERFE are

key suppressors. A thorough understanding of these molecular mechanisms is paramount for

the development of targeted therapies for iron disorders. Strategies aimed at manipulating

hepcidin levels—such as hepcidin mimetics, agents that activate the BMP pathway, or

inhibitors of negative regulators like TMPRSS6 and ERFE—hold significant promise for treating

conditions of both iron overload and iron-restricted anemias.[5][7] The experimental protocols

detailed herein provide a foundational toolkit for researchers and drug developers working to

advance these therapeutic frontiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC
[pmc.ncbi.nlm.nih.gov]

2. Unraveling Mechanisms Regulating Systemic Iron Homeostasis - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 21 Tech Support

https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.researchgate.net/publication/300082540_Hepcidin_A_Promising_Therapeutic_Target_for_Iron_Disorders_A_Systematic_Review
https://www.ijsr.net/getabstract.php?paperid=SR25428204245
https://www.benchchem.com/product/b3415299?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Hepcidin: A Promising Therapeutic Target for Iron Disorders: A Systematic Review - PMC
[pmc.ncbi.nlm.nih.gov]

4. Erythroferrone: An Erythroid Regulator of Hepcidin and Iron Metabolism - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. drg-international.com [drg-international.com]

7. Impact of BMP-SMAD and JAK-STAT Signaling Pathways on Hepcidin Protein Expression
and Iron Overloading in &beta;-Thalassemia: A Review [ijsr.net]

8. Activation of STAT and SMAD Signaling Induces Hepcidin Re-Expression as a
Therapeutic Target for β-Thalassemia Patients - PMC [pmc.ncbi.nlm.nih.gov]

9. Serum Iron Overload Activates the SMAD Pathway and Hepcidin Expression of
Hepatocytes via SMURF1 - PMC [pmc.ncbi.nlm.nih.gov]

10. The hemochromatosis proteins HFE, TfR2, and HJV form a membrane-associated
protein complex for hepcidin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. JCI - Iron regulation by hepcidin [jci.org]

13. JCI - Hepcidin regulation: ironing out the details [jci.org]

14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

15. ashpublications.org [ashpublications.org]

16. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia
[frontiersin.org]

17. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC
[pmc.ncbi.nlm.nih.gov]

18. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving
membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]

19. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]

20. ashpublications.org [ashpublications.org]

21. thebloodproject.com [thebloodproject.com]

22. Erythroferrone and hepcidin as mediators between erythropoiesis and iron metabolism
during allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

23. ashpublications.org [ashpublications.org]

24. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 21 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745900/
https://www.researchgate.net/publication/300082540_Hepcidin_A_Promising_Therapeutic_Target_for_Iron_Disorders_A_Systematic_Review
https://drg-international.com/documents/serum-hepcidin-reference-range-gender-differences-menopausal-dependence-and-biochemical-correlates-in-healthy-subjects/
https://www.ijsr.net/getabstract.php?paperid=SR25428204245
https://www.ijsr.net/getabstract.php?paperid=SR25428204245
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10899870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10899870/
https://pubmed.ncbi.nlm.nih.gov/22728873/
https://pubmed.ncbi.nlm.nih.gov/22728873/
https://www.mdpi.com/2072-6643/12/5/1515
https://www.jci.org/articles/view/67225
https://www.jci.org/articles/view/32701
https://mdanderson.elsevierpure.com/en/publications/a-role-of-smad4-in-iron-metabolism-through-the-positive-regulatio/
https://ashpublications.org/blood/article/115/13/2657/26820/SMAD7-controls-iron-metabolism-as-a-potent
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2014.00114/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2014.00114/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688576/
https://pubmed.ncbi.nlm.nih.gov/18976966/
https://pubmed.ncbi.nlm.nih.gov/18976966/
https://medlineplus.gov/genetics/gene/tmprss6/
https://ashpublications.org/blood/article/126/17/2031/34444/Erythroferrone-contributes-to-hepcidin-suppression
https://www.thebloodproject.com/copy-erythroferrone/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291814/
https://ashpublications.org/blood/article/117/25/e218/24315/Serum-hepcidin-reference-ranges-and-biochemical
https://www.researchgate.net/figure/Reference-ranges-for-serum-hepcidin-nM-per-5-year-age-group-for-men-and-women-in-the_tbl1_51084073
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. Establishment of normal reference range of serum hepcidin in Indian blood donors -
PMC [pmc.ncbi.nlm.nih.gov]

26. documents.thermofisher.com [documents.thermofisher.com]

27. intrinsiclifesciences.com [intrinsiclifesciences.com]

28. abbkine.com [abbkine.com]

29. cusabio.com [cusabio.com]

30. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling
Technology [cellsignal.com]

31. benchchem.com [benchchem.com]

32. In Vivo Imaging of Hepcidin Promoter Stimulation by Iron and Inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

33. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

To cite this document: BenchChem. [Hepcidin Signaling in Iron Homeostasis: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3415299#hepcidin-signaling-pathways-in-iron-
homeostasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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